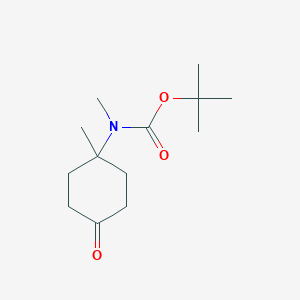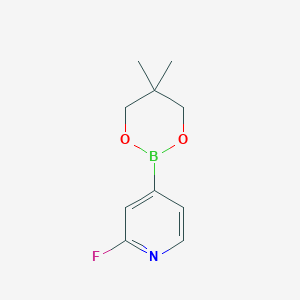
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a fluorine atom and a boronic ester group
Vorbereitungsmethoden
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine and 5,5-dimethyl-1,3,2-dioxaborinane.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding pyridine derivative.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation yields boronic acids, while substitution reactions yield various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or activation of enzymatic activity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine can be compared with other similar compounds:
Similar Compounds: Examples include 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine and 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity in biological applications.
Eigenschaften
Molekularformel |
C10H13BFNO2 |
|---|---|
Molekulargewicht |
209.03 g/mol |
IUPAC-Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine |
InChI |
InChI=1S/C10H13BFNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-9(12)5-8/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
YGTPWPBTIYWUBW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC(=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



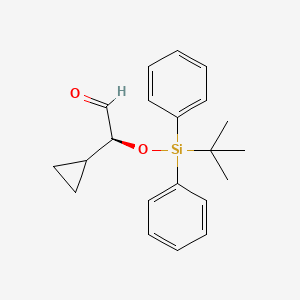
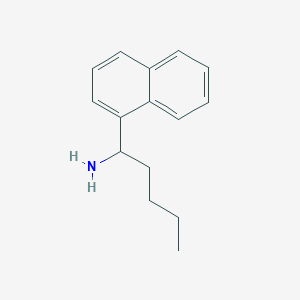
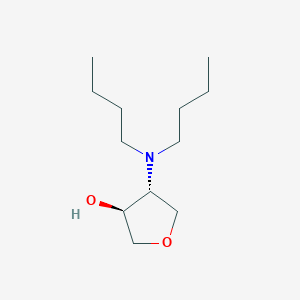

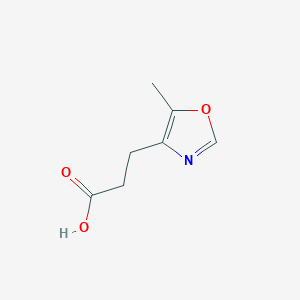





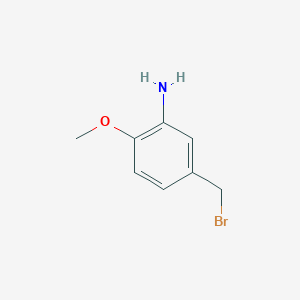
![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
